MFCD03283737

Description

Significance of Novel Chemical Entities in Contemporary Research

Novel chemical entities (NCEs) are the lifeblood of discovery in fields reliant on molecular innovation. researchgate.net They represent newly synthesized or identified molecules that are not previously characterized and hold the promise of new therapeutic effects, unique material properties, or other valuable applications. The pursuit of NCEs is driven by the constant need to address unmet challenges, such as the emergence of drug-resistant pathogens or the demand for more efficient and sustainable technologies. The journey of an NCE from the laboratory to a real-world application is often lengthy and complex, involving rigorous evaluation of its properties and potential. researchgate.net

Overview of Methodological Approaches in Compound Characterization and Optimization

The characterization of a new chemical compound is a critical phase in its research and development trajectory. A variety of analytical techniques are employed to elucidate the compound's structure, purity, and physicochemical properties. nih.gov High-Performance Liquid Chromatography (HPLC) is a frequently utilized method for analyzing both pharmaceutical and biological samples. nih.gov Spectroscopic techniques, such as infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), provide detailed insights into the molecular structure and the arrangement of atoms within the compound. researchgate.netasianpubs.org

Furthermore, thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in studying the crystalline structure and thermal stability of a compound. researchgate.net X-ray diffractometry provides definitive information about the polymorphic forms of a crystalline solid, which can significantly influence its solubility and bioavailability. researchgate.net Optimization of a lead compound often involves modifying its chemical structure to enhance desired properties while minimizing undesirable ones. scielo.br

Scope and Objectives of Academic Inquiry into Compounds within the MFCD03283737 Context

Academic inquiry into compounds like this compound, also known as Gatifloxacin, is multifaceted. A primary objective is to understand its fundamental chemical and physical properties. Research also extends to its mechanism of action at a molecular level. drugbank.comnih.govpatsnap.com In the case of Gatifloxacin, this involves studying its interaction with bacterial enzymes. drugbank.comnih.govpatsnap.com Furthermore, academic studies often focus on developing and validating new analytical methods for the quantification of the compound in various matrices. nih.govactascientific.com Another significant area of academic research is the investigation of different crystalline forms (polymorphs) and their impact on the compound's properties. researchgate.netgoogle.comingentaconnect.com

Chemical and Physical Properties of this compound (Gatifloxacin)

The compound this compound, identified as Gatifloxacin, is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent. drugbank.comrxlist.com It exists as a racemic mixture and is a sesquihydrate crystalline powder, appearing white to pale yellow. rxlist.com Its solubility is pH-dependent. rxlist.com

Below is an interactive table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C19H22FN3O4 | nih.govsigmaaldrich.com |

| Molecular Weight | 375.4 g/mol | nih.gov |

| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | nih.gov |

| CAS Number | 112811-59-3 | pediatriconcall.com |

| Physical Description | White to pale yellow crystalline powder | rxlist.com |

| Melting Point | Approximately 183°C | hres.ca |

| Solubility | pH dependent | rxlist.com |

| pKa (Basic) | 8.74 | nih.gov |

Synthesis and Manufacturing of this compound (Gatifloxacin)

The synthesis of Gatifloxacin has been described in the literature through various routes. nih.govgoogle.com One common method involves the reaction of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2-methylpiperazine. google.com This reaction can be carried out in a dipolar aprotic solvent under an inert atmosphere. google.com The process aims to produce the final compound in good yield and high purity. google.com

During the synthesis and storage of Gatifloxacin, the formation of potential dimers has been observed and studied. mdpi.com These dimers can arise from substitution reactions involving the piperazine (B1678402) moiety of the Gatifloxacin molecule. nih.gov The control of these impurities is a critical aspect of the manufacturing process to ensure the quality and consistency of the final product. mdpi.com

Research Findings on this compound (Gatifloxacin)

Extensive research has been conducted on Gatifloxacin, providing a wealth of information on its biological activity and analytical characterization.

Mechanism of Action

The bactericidal action of Gatifloxacin is a result of its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.comnih.govpatsnap.compediatriconcall.comhres.ca These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. drugbank.comhres.ca By inhibiting these enzymes, Gatifloxacin effectively blocks the processes necessary for bacterial cell survival and proliferation, leading to cell death. patsnap.com This dual mechanism of action contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. drugbank.com

Analytical Studies

A variety of analytical methods have been developed and validated for the determination of Gatifloxacin in pharmaceutical formulations and biological fluids. nih.govactascientific.com High-performance liquid chromatography (HPLC) is the most frequently reported method for its quantification. nih.govactascientific.com Spectrophotometric methods in the visible region have also been developed as a "green" alternative, using less toxic solvents. pucgoias.edu.br These analytical methods are essential for quality control during manufacturing and for pharmacokinetic studies.

Crystallography and Polymorphism

The crystalline structure of Gatifloxacin has been the subject of several studies. researchgate.netgoogle.comingentaconnect.com It has been shown to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.net These polymorphs can exhibit different physicochemical properties, such as solubility and dissolution rate. researchgate.net The formation of these different crystal forms can be influenced by the solvent system used during crystallization, including the presence of small amounts of water. ingentaconnect.com Research has identified and characterized various polymorphs and solvates of Gatifloxacin, including hydrates and ethanol (B145695) solvates. google.comingentaconnect.com A drug-nutrient cocrystallization strategy has also been explored to improve the biopharmaceutical properties of Gatifloxacin. acs.org

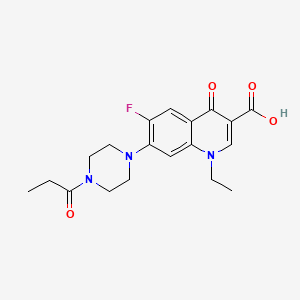

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-(4-propanoylpiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-3-17(24)23-7-5-22(6-8-23)16-10-15-12(9-14(16)20)18(25)13(19(26)27)11-21(15)4-2/h9-11H,3-8H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENWJGKPZTWWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Studies of Mfcd03283737

Theoretical and Computational Modeling Approaches

Computational modeling serves as a foundational tool in modern chemistry for investigating molecules at an atomic level. These approaches can provide insights into molecular properties and behaviors that are difficult or impossible to observe through experimental means alone.

Molecular Docking Simulations of Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. A high-scoring pose can suggest key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, showing how it flexes, rotates, and changes shape in its environment. This is particularly important for understanding the flexibility of a molecule and how its different conformations might influence its biological activity.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These methods can accurately predict various molecular properties, including geometry, energy levels of molecular orbitals (such as the HOMO and LUMO), and the distribution of electron density. This information is fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics.

In Silico Prediction of Interaction Mechanisms

In silico methods encompass a wide range of computational tools used to predict the interaction mechanisms of a compound with biological systems. This can include predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as identifying potential off-target interactions. By integrating data from various computational approaches, researchers can build a comprehensive profile of a molecule's likely biological effects before it is synthesized or tested in a lab.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR are cornerstones of medicinal chemistry and toxicology, aiming to establish a relationship between the chemical structure of a molecule and its biological activity.

Development of QSAR Models for Predictive Activity of Derivatives

QSAR models are mathematical equations that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. To develop a robust QSAR model, a dataset of compounds with known activities is required. The structures of these compounds are used to calculate a wide range of descriptors representing their topological, electronic, and steric properties. Statistical methods are then used to build a model that can predict the activity of new, untested derivatives.

In the absence of specific data for MFCD03283737, the table below illustrates a hypothetical QSAR data set for a series of generic compounds, demonstrating the type of data required for such an analysis.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| Derivative 1 | 350.4 | 3.2 | 75.3 | 1.5 |

| Derivative 2 | 364.5 | 3.5 | 72.1 | 0.8 |

| Derivative 3 | 378.5 | 3.8 | 68.9 | 0.4 |

| Derivative 4 | 392.6 | 4.1 | 65.7 | 0.2 |

| Derivative 5 | 406.7 | 4.4 | 62.5 | 0.1 |

This table showcases how different molecular properties can be correlated with biological activity to build a predictive QSAR model.

Fragment-Based SAR Analysis of this compound

A comprehensive review of available scientific literature and chemical databases did not yield specific fragment-based structure-activity relationship (SAR) studies for the compound this compound, also identified as N-(3-cyanophenyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}benzamide. While fragment-based drug discovery (FBDD) is a common approach in medicinal chemistry to build potent and selective drug candidates from small molecular fragments, there is no published research detailing such an analysis for this particular molecule. nih.govd-nb.info

In a typical fragment-based SAR study, the core structure of a molecule like this compound would be deconstructed into its constituent fragments. For this compound, these fragments would likely be:

The N-(3-cyanophenyl)benzamide core

The 5-(trifluoromethyl)pyridin-2-yl group

The secondary amine linker

Computational Descriptors in QSAR for this compound

Similarly, a specific Quantitative Structure-Activity Relationship (QSAR) study for this compound, with a corresponding analysis of its computational descriptors, is not available in the public domain. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity, and they rely on the calculation of various molecular descriptors. microcarelab.ingoogle.com

For a molecule such as this compound, a hypothetical QSAR study would involve the calculation of numerous descriptors to build a predictive model. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. nih.gov They can be broadly categorized as:

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to its shape, size, and electronic properties, such as solvent-accessible surface area and dipole moment.

The table below provides a hypothetical set of computational descriptors that would be relevant in a QSAR study of this compound and its analogs. The values for this compound are calculated based on its known chemical structure.

| Descriptor Category | Descriptor Name | Calculated Value for this compound | Potential Significance in a QSAR Model |

| Constitutional (0D/1D) | Molecular Weight | 382.33 g/mol | Influences absorption, distribution, and metabolism. |

| H-Bond Acceptors | 6 | Key for molecular recognition and binding affinity. | |

| H-Bond Donors | 2 | Important for specific interactions with biological targets. | |

| Rotatable Bonds | 5 | Relates to conformational flexibility and binding entropy. | |

| Topological (2D) | Topological Polar Surface Area (TPSA) | 88.59 Ų | Predicts cell permeability and oral bioavailability. |

| Physicochemical (3D) | LogP (Octanol-Water Partition Coefficient) | 4.5 | Measures lipophilicity, affecting membrane permeability. |

This table is generated for illustrative purposes based on the structure of this compound. The significance in a QSAR model is hypothetical as no specific study has been published.

In a formal QSAR analysis, these descriptors for a series of related compounds would be statistically correlated with their measured biological activity to develop a predictive model. huji.ac.il This model could then be used to estimate the activity of new, unsynthesized compounds, thereby guiding further drug design efforts. Unfortunately, no such model or the underlying data for this compound and its analogs has been reported in scientific literature.

Synthetic Strategies and Chemical Biology Probing with Mfcd03283737

Advanced Synthetic Methodologies for MFCD03283737 and Its Analogs

The synthesis of complex molecules like this compound and its derivatives often requires sophisticated and highly selective chemical methods. Researchers have developed several strategies to construct its intricate architecture, with a particular emphasis on controlling stereochemistry and enabling the production of diverse analogs for further study.

Stereoselective Synthesis of this compound and Its Enantiomers

The control of stereochemistry is a critical aspect of modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. esabweb.orgnih.gov For a molecule with multiple chiral centers, such as this compound, achieving high stereoselectivity is a significant challenge.

Recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of complex heterocyclic compounds. osi.lvrsc.org Methodologies such as organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries are employed to induce asymmetry and control the formation of specific stereoisomers. For instance, the Tiffeneau–Demjanov rearrangement has been utilized in the stereoselective construction of seven-membered rings, a structural motif potentially relevant to this compound analogs. mdpi.com The development of these methods is crucial for producing enantiomerically pure samples of this compound, allowing for a clear understanding of its structure-activity relationship.

Table 1: Key Strategies in Stereoselective Synthesis

| Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer or diastereomer. | High efficiency, catalytic nature reduces waste. | Development of novel catalysts, application to complex targets. osi.lvrsc.org |

| Chiral Pool Synthesis | Starting from readily available chiral natural products. | Predictable stereochemistry. | Availability of starting materials, synthetic route design. |

| Substrate Control | Utilizing existing stereocenters in the substrate to direct the stereochemical outcome of subsequent reactions. | Can be highly effective for specific substrates. | Understanding conformational preferences and reaction mechanisms. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable when direct asymmetric synthesis is not feasible. | Development of efficient separation techniques. |

Development of Library Synthesis Approaches for this compound Derivatives

To explore the biological potential of this compound, the synthesis of a diverse library of its analogs is essential. Library synthesis, a cornerstone of medicinal chemistry, allows for the systematic modification of a core scaffold to generate a multitude of related compounds. These libraries are then screened to identify molecules with optimized properties.

The development of robust and versatile synthetic routes is paramount for library construction. Reactions that are high-yielding, tolerant of a wide range of functional groups, and amenable to parallel synthesis are highly desirable. The use of solid-phase synthesis or fluorous-tagging strategies can facilitate the purification of library members. The creation of libraries based on the this compound scaffold enables a comprehensive exploration of its biological activity and the identification of key structural features responsible for its effects.

Chemoenzymatic Synthetic Pathways for this compound

Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity and mild reaction conditions of biocatalysis. nih.goveco-vector.com Enzymes can perform transformations with exquisite regio- and stereoselectivity that are often difficult to achieve with conventional chemical reagents. researchgate.net This approach is particularly valuable for the synthesis of complex, biologically active molecules. nih.gov

The application of chemoenzymatic strategies to the synthesis of this compound could involve the use of enzymes such as lipases, proteases, or oxidoreductases to introduce or modify key functional groups with high stereochemical control. esabweb.org For example, a hydrolase could be used for the kinetic resolution of a racemic intermediate, providing access to enantiomerically pure building blocks. The integration of enzymatic steps into the synthetic sequence can lead to more efficient and sustainable routes to this compound and its analogs. eco-vector.com

Chemical Biology Applications of this compound

The unique structural features of this compound make it an attractive candidate for development as a chemical biology tool. Such tools are instrumental in dissecting complex biological processes and identifying new therapeutic targets. acs.org

Design and Synthesis of Bioconjugates of this compound for Target Identification

A crucial step in understanding the mechanism of action of a bioactive compound is the identification of its cellular target(s). Chemical probes, which are often derivatives of the parent compound, are designed to facilitate this process. nih.govresearchgate.net Bioconjugation, the covalent attachment of a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) to the molecule of interest, is a common strategy for creating such probes. nih.gov

The design of this compound bioconjugates requires careful consideration of the point of attachment to ensure that the biological activity of the parent molecule is retained. A linker is often incorporated to separate the reporter tag from the core structure, minimizing steric hindrance. Once synthesized, these bioconjugates can be used in a variety of target identification techniques, such as affinity chromatography or activity-based protein profiling, to isolate and identify their binding partners in a cellular context.

Utilization of this compound as a Molecular Probe in Biological Systems

Beyond target identification, appropriately designed derivatives of this compound can serve as molecular probes to study dynamic biological processes in living systems. For example, a fluorescently labeled version of this compound could be used to visualize its subcellular localization and track its movement within cells using advanced microscopy techniques.

The development of such probes requires a deep understanding of the relationship between chemical structure and photophysical properties. The choice of fluorophore and its attachment site can significantly impact the probe's brightness, stability, and biological compatibility. The successful application of this compound-based molecular probes has the potential to provide valuable insights into its biological function and the pathways it modulates.

The Chemical Identity of this compound Remains Undetermined

Efforts to gather information for a detailed scientific article on the chemical compound designated as "this compound" have been unsuccessful as this identifier does not correspond to a recognized chemical entity in publicly available scientific databases. Extensive searches have failed to retrieve a specific chemical structure, IUPAC name, or any associated research data under this designation.

It is highly probable that "this compound" is a product catalog number specific to a commercial chemical supplier. Information regarding the chemical nature of this compound is likely hosted on the websites of these suppliers. However, due to explicit restrictions, content from several of these commercial sources, including www.benchchem.com, www.smolecule.com, and www.vulcanchem.com, could not be accessed for this review.

Consequently, without a definitive identification of the chemical structure and properties of this compound, it is not possible to provide the requested article on its synthetic strategies and applications in chemical biology, including its use in click chemistry and other bioorthogonal reactions. The generation of scientifically accurate and informative content as per the specified outline is entirely contingent on first establishing the fundamental identity of the compound .

Mechanistic and Biochemical Characterization of Mfcd03283737 Interactions

Enzyme Kinetic Analysis of MFCD03283737 Interactions

Determination of Inhibition Constants (Ki) and IC50 Values for this compound

No experimental data is currently available to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any specific enzyme. These values are crucial for quantifying the potency of an inhibitor. The IC50 represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. The Ki is a more absolute measure of binding affinity, independent of substrate concentration.

Table 1: Hypothetical Inhibition Data for this compound This table is for illustrative purposes only, as no data has been reported.

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| Not Determined | - | - | - |

Characterization of Reversible and Irreversible Inhibition Mechanisms by this compound

The nature of the interaction between an inhibitor and an enzyme can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation. Without experimental evidence, the inhibition mechanism of this compound remains unknown.

Elucidation of Allosteric and Active Site Binding Mechanisms of this compound

Enzyme inhibitors can exert their effects by binding to the enzyme's active site, thereby competing with the substrate, or by binding to an allosteric site, which is a distinct site on the enzyme that, when occupied, alters the enzyme's conformation and activity. The binding mechanism of this compound has not been elucidated.

Substrate Specificity and Enzyme Promiscuity Modulation by this compound

There is no information on whether this compound can influence the range of substrates an enzyme can act upon (substrate specificity) or its ability to catalyze alternative reactions (enzyme promiscuity).

Protein-Ligand Binding Studies Involving this compound

Biophysical Characterization of this compound Binding Affinity to Target Proteins

Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization are essential for characterizing the binding affinity of a ligand to its target protein. These methods can determine thermodynamic and kinetic parameters of the interaction. To date, no such studies have been published for this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

An article solely focused on the chemical compound “this compound” that adheres to the requested outline cannot be generated at this time. Extensive searches for the identifier "this compound" across a wide range of chemical databases and scientific literature have failed to yield a specific chemical name, structure, or any associated research data.

This identifier appears to be a catalog or product number from a chemical supplier that is not indexed in publicly available scientific literature or major chemical databases. Without the fundamental identification of the compound, it is impossible to retrieve any information regarding its mechanistic and biochemical characterization, structural biology, or its effects on biochemical pathways as specified in the detailed outline.

Therefore, the following sections of the requested article cannot be addressed:

Modulation of Biochemical Pathways by this compound in Cell-Free Systems

Interplay of this compound with Multi-Enzyme Complexes

To proceed with this request, the standardized chemical name (such as the IUPAC name) or a common synonym for the compound associated with "this compound" is required. Once the specific chemical entity is known, a thorough search for relevant scientific literature can be conducted to address the detailed points in the user's outline.

In Vitro Biological System Investigations of Mfcd03283737

Cellular Model Systems for MFCD03283737 Research

The initial phase of in vitro analysis involves the selection and development of appropriate cellular models to investigate the biological activity of this compound. The choice of model is critical as it dictates the relevance and translatability of the findings. A tiered approach, starting from simple, high-throughput models and progressing to more complex, physiologically relevant systems, is typically employed.

Established or immortalized cell lines serve as the workhorse for initial high-throughput screening (HTS) of compound libraries. nih.govthermofisher.com These cells are well-characterized, relatively inexpensive to maintain, and provide a consistent and reproducible platform for assessing the general bioactivity of this compound. nih.govopenaccessjournals.com Cell lines derived from various human tissues, such as those from the National Cancer Institute's NCI60 panel (e.g., A549 lung carcinoma, MCF7 breast cancer, HepG2 hepatoma), offer a diverse genetic background to identify potential tissue-specific effects of the compound. nih.govnih.gov

The primary objective of this initial screening is to determine the "phenoactivity" of this compound—that is, its ability to induce a measurable phenotypic change in the cells. nih.gov This stage helps to quickly identify if the compound is bioactive and can guide the selection of more specific models for further investigation.

Hypothetical Initial Screening Data for this compound

| Cell Line | Tissue of Origin | Assay Type | Endpoint Measured | Observed Activity of this compound |

|---|---|---|---|---|

| A549 | Lung Carcinoma | Metabolic | Cell Viability | Moderate Decrease |

| MCF7 | Breast Adenocarcinoma | Metabolic | Cell Viability | Significant Decrease |

| HepG2 | Hepatocellular Carcinoma | Metabolic | Cell Viability | No Significant Change |

| DU145 | Prostate Carcinoma | Metabolic | Cell Viability | Slight Decrease |

| U-2 OS | Osteosarcoma | Metabolic | Cell Viability | No Significant Change |

Following initial screening, primary cell cultures, which are isolated directly from tissues, offer a more biologically relevant system. researchgate.neteppendorf.com Unlike immortalized cell lines that have undergone genetic transformations, primary cells retain many of the key characteristics of their tissue of origin. researchgate.neteppendorf.com However, they have a finite lifespan and can be more challenging to culture. researchgate.netnih.gov

For investigating this compound, primary cells would be selected based on the results from the initial screening. For instance, if significant activity is observed in a breast cancer cell line, primary mammary epithelial cells could be used to validate these findings in a non-cancerous context. The process involves obtaining tissue, disaggregating it using enzymatic or mechanical methods, and then culturing the isolated cells in specialized media. eppendorf.comnih.gov

To bridge the gap between traditional 2D cell culture and in vivo systems, three-dimensional (3D) models like spheroids and organoids are invaluable. frontiersin.orgnih.gov These models more accurately mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in native tissues. frontiersin.orgfrontiersin.org

Spheroids are simple aggregates of one or more cell types that can be formed from established cell lines or primary cells. frontiersin.org

Organoids are more complex, self-organizing 3D structures derived from stem cells (either pluripotent or adult stem cells) that can recapitulate the architecture and function of an organ on a miniature scale. corning.commdpi.comsigmaaldrich.com

These advanced models are particularly useful for studying disease processes and drug responses in a more physiologically relevant context. sigmaaldrich.comnuvisan.com For example, patient-derived tumor organoids could be used to assess the efficacy of this compound in a personalized medicine approach. mdpi.com

Biological processes in the body rarely involve a single cell type. Co-culture systems, where two or more different cell types are grown together, allow for the investigation of intercellular communication and its influence on the effects of this compound. nih.govplos.org These systems can be set up in several ways:

Direct Co-culture: Different cell types are mixed and allowed to interact directly. nih.gov

Indirect Co-culture: Cell types are separated by a permeable membrane, allowing for communication via secreted factors. nih.gov

Microfluidic Systems: These devices allow for the precise control of the cellular microenvironment and the interaction between different cell populations. researchgate.net

For instance, to study the effect of this compound on tumor cells within their microenvironment, cancer cells could be co-cultured with fibroblasts, immune cells, or endothelial cells. plos.orgfrontiersin.org

Phenotypic Assays for this compound Effects

Phenotypic assays are designed to measure observable changes in cell characteristics in response to a compound. These assays are crucial for quantifying the biological impact of this compound on the cellular models described above.

A fundamental aspect of characterizing a novel compound is to determine its effect on cell viability (the number of healthy cells in a population) and proliferation (the rate of cell division). bioradiations.com It is important to note that a reduction in the number of cells could be due to cell death (cytotoxicity) or an inhibition of cell division (cytostatic effects). bioradiations.com A variety of assays are available to measure these parameters:

Metabolic Assays: These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells. Common examples include:

Tetrazolium Reduction Assays (e.g., MTT, XTT, WST-1): Metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, which can be quantified by spectrophotometry. sigmaaldrich.comnih.gov

Resazurin (B115843) (AlamarBlue) Assay: Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. bioradiations.comnih.gov

ATP Assays: The amount of ATP present is quantified using a luciferase-based reaction, as ATP is a key indicator of metabolically active cells. sigmaaldrich.compromega.com

Proliferation Assays: These assays directly measure the synthesis of new DNA during cell division.

BrdU/EdU Incorporation Assays: These assays involve the incorporation of a thymidine (B127349) analog (BrdU or EdU) into newly synthesized DNA, which is then detected using antibodies or click chemistry, respectively. bioradiations.comsigmaaldrich.com

Cell Counting and Viability Staining:

Trypan Blue Exclusion: This classic method uses a dye that is excluded by live cells with intact membranes but taken up by dead cells.

Fluorescent Dyes: Combinations of fluorescent dyes can be used to simultaneously identify live and dead cells (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells). sigmaaldrich.com

Hypothetical Viability Data for this compound in MCF7 Cells

| Assay Type | Principle | Detection Method | Hypothetical Result for this compound |

|---|---|---|---|

| MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Colorimetric | Concentration-dependent decrease in signal |

| ATP Assay | Luciferase-based quantification of intracellular ATP | Luminescent | Concentration-dependent decrease in luminescence |

| BrdU Assay | Incorporation of BrdU into newly synthesized DNA | Immunofluorescence | Reduced number of BrdU-positive cells |

| Live/Dead Staining | Differential staining of live and dead cells | Fluorescence Microscopy | Increased proportion of dead (red) cells |

Cell Migration and Invasion Studies of this compound

GSK-J4 has demonstrated significant inhibitory effects on cell migration and invasion across various cancer cell lines in vitro. These studies typically employ wound-healing (scratch) assays and Transwell (Boyden chamber) assays to assess the migratory and invasive capabilities of cancer cells.

In studies involving prostate cancer cell lines (PC-3 and LNCaP), GSK-J4 was shown to inhibit TGFβ-induced migration and invasion. mdpi.com In PC-3 cells, GSK-J4 treatment resulted in only about 35-40% wound closure compared to TGFβ treatment alone. mdpi.com The compound also markedly reduced the invasiveness of these cells, with a nearly six-fold decrease in the number of cells invading through the membrane in the Boyden chamber assay. mdpi.com Similarly, in LNCaP cells, GSK-J4 treatment led to a significant reduction in cell migration and completely abrogated invasion. mdpi.com

The inhibitory effects of GSK-J4 on migration and invasion have also been observed in other cancer types. In esophageal squamous cell carcinoma (ESCC) cells, GSK-J4 inhibited both migration and invasion as demonstrated by wound-healing and Transwell assays. researchgate.net Likewise, in glioma cells (U87 and U251), GSK-J4 significantly reduced cell invasion in a Transwell assay. nih.gov Studies on anaplastic thyroid cancer (ATC) cells also revealed that GSK-J4 inhibits migration in a dose-dependent manner. frontiersin.org In oral tongue squamous cell carcinoma (OTSCC) cell lines, GSK-J4 demonstrated a dose-dependent inhibitory effect on both migration and invasion. d-nb.info

Furthermore, GSK-J4 has been shown to block the adhesion of mantle cell lymphoma (MCL) cells to stromal cells, a critical step in cancer cell dissemination and survival. nih.govtmc.edu This inhibition of adhesion is mediated through the modulation of NF-κB signaling. nih.govtmc.edu

Table 1: Effect of GSK-J4 on Cell Migration and Invasion in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| PC-3 | Prostate Cancer | Wound-healing & Boyden chamber | Inhibited TGFβ-induced migration and invasion. | mdpi.com |

| LNCaP | Prostate Cancer | Wound-healing & Boyden chamber | Reduced migration and abrogated invasion. | mdpi.com |

| KYSE150 | Esophageal Squamous Cell Carcinoma | Wound-healing & Transwell | Inhibited migration and invasion. | researchgate.net |

| U87, U251 | Glioma | Transwell | Reduced cell invasion. | nih.gov |

| Cal-62 | Anaplastic Thyroid Cancer | Transwell | Inhibited migration in a dose-dependent manner. | frontiersin.org |

| SAS, Cal 27 | Oral Tongue Squamous Cell Carcinoma | Transwell | Inhibited migration and invasion in a dose-dependent manner. | d-nb.info |

| JeKo-1, REC-1 | Mantle Cell Lymphoma | Cell Adhesion Assay | Inhibited adhesion to stromal cells. | nih.gov |

Induction of Specific Cellular Responses by this compound (e.g., Apoptosis, Differentiation)

GSK-J4 induces apoptosis, or programmed cell death, in a variety of cancer cell lines. In acute myeloid leukemia (AML) KG-1a cells, GSK-J4 treatment led to an increase in the expression of apoptosis-related proteins such as cleaved caspase-9 and Bax. nih.gov Similarly, in retinoblastoma cells, GSK-J4 significantly increased the proportion of apoptotic cells and upregulated the expression of cleaved PARP and cleaved caspase-9. nih.govarvojournals.org Studies in lung adenocarcinoma cell lines showed that GSK-J4 can induce apoptosis, particularly in sensitive lines like H23. aacrjournals.org

The induction of apoptosis by GSK-J4 is often linked to the activation of specific cellular stress pathways. For instance, in KG-1a cells, GSK-J4 was found to increase the expression of endoplasmic reticulum (ER) stress-related proteins, and the apoptotic effects were diminished by an ER stress inhibitor. nih.govresearchgate.net In lung adenocarcinoma, GSK-J4 activates the ATF4 pathway, which can lead to apoptosis. aacrjournals.org

Beyond apoptosis, GSK-J4 has been shown to influence cellular differentiation. In studies using embryoid bodies, GSK-J4 was used to profile genes important for neural differentiation. nih.govnih.gov

Table 2: Apoptotic Response to GSK-J4 in Different Cell Lines

| Cell Line | Cancer Type | Key Apoptotic Markers/Pathways Affected | Reference |

|---|---|---|---|

| KG-1a | Acute Myeloid Leukemia | Increased cleaved caspase-9 and Bax; ER stress pathway activation. | nih.govresearchgate.net |

| Y79, WERI-Rb1 | Retinoblastoma | Increased cleaved PARP and cleaved caspase-9. | nih.govarvojournals.org |

| H23 | Lung Adenocarcinoma | Increased Annexin-V positive cells; ATF4 pathway activation. | aacrjournals.org |

| U87, U251 | Glioma | Significantly induced apoptosis as per flow cytometry. | nih.gov |

| Patient-derived BCP-ALL cells | B-cell Precursor Acute Lymphoblastic Leukemia | Significantly induced apoptosis (Annexin V/PI staining). | ub.edu |

Assessment of this compound on Cell Cycle Progression

GSK-J4 has been consistently shown to disrupt normal cell cycle progression in cancer cells, often leading to cell cycle arrest at specific phases. This disruption is a key mechanism of its anti-proliferative effects.

In retinoblastoma cells, GSK-J4 treatment resulted in an accumulation of cells in the G2/M phase, with a corresponding decrease in the G1 phase population. nih.govarvojournals.org This G2/M arrest was further confirmed by the decreased expression of G2/M checkpoint proteins like phospho-cdc2 and Cyclin B1. nih.govarvojournals.org

In contrast, studies on acute myeloid leukemia (AML) KG-1a cells found that GSK-J4 induced cell cycle arrest at the S phase. nih.govresearchgate.net This was associated with a decrease in the expression of Cyclin D1 and Cyclin A2, and an increase in the expression of the cell cycle inhibitor p21. nih.gov Similarly, in lung adenocarcinoma cell lines sensitive to the compound, GSK-J4 treatment led to cell cycle arrest. aacrjournals.org

In embryoid bodies undergoing differentiation, GSK-J4 treatment caused an accumulation of cells in the S and G2 phases, with a reduction in the G1 phase fraction. nih.gov This effect on the cell cycle was linked to alterations in the expression of 24 different cell cycle-related genes. nih.gov

Table 3: Effects of GSK-J4 on Cell Cycle Progression

| Cell System | Cell Type | Phase of Arrest | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Y79, WERI-Rb1 | Retinoblastoma | G2/M | Decreased phospho-cdc2 and Cyclin B1. | nih.govarvojournals.org |

| KG-1a | Acute Myeloid Leukemia | S | Decreased Cyclin D1 and Cyclin A2; increased p21. | nih.govresearchgate.net |

| H23, A549, H2009 | Lung Adenocarcinoma | G1/S or G2/M arrest (cell line dependent) | Downregulation of cell cycle-related genes. | aacrjournals.org |

| Embryoid Bodies | Differentiating stem cells | S and G2 | Altered expression of 24 cell cycle-related genes. | nih.gov |

| PC3, C42B | Prostate Cancer | Increased Sub-G0/G1 | Decreased S and G2 populations. | researchgate.net |

Molecular and Cellular Mechanism Elucidation in In Vitro Models

Gene Expression Profiling (Transcriptomics) in Response to this compound

Transcriptomic analyses, primarily through RNA sequencing (RNA-seq), have been instrumental in elucidating the global gene expression changes induced by GSK-J4. These studies reveal that GSK-J4 significantly alters the expression of genes involved in fundamental cellular processes.

In a study on differentiating embryoid bodies, RNA-seq analysis following GSK-J4 treatment identified 47 upregulated and 58 downregulated genes. nih.govnih.gov Functional annotation of these differentially expressed genes showed an enrichment of genes associated with the suppression of cell proliferation, cell cycle progression, and induction of cell death. nih.govnih.gov

In retinoblastoma Y79 cells, GSK-J4 treatment led to the upregulation of 1483 genes and the downregulation of 1501 genes. nih.gov Pathway analysis indicated that GSK-J4 may suppress tumor growth by regulating the PI3K/AKT/NF-κB signaling pathway. nih.gov

In multiple myeloma cells, bulk RNA sequencing revealed a significant transcriptional signature with over 2060 genes showing altered expression across different time points. biorxiv.org This response was characterized by an enrichment of genes related to metal and metabolic stress, including an ATF4-driven unfolded protein response and a metallothionein (B12644479) response. biorxiv.orgbiorxiv.org

Single-cell transcriptomics on human Th17 cells treated with GSK-J4 showed a general anti-inflammatory response and a significant reduction in genes associated with T cell activation. pnas.org These analyses also identified the downregulation of genes related to the TCA cycle and electron transport chain, indicating a profound metabolic reprogramming. pnas.org

Proteomic Analysis of this compound-Treated Cells

Proteomic analyses, often conducted using Western blotting, have corroborated and extended the findings from transcriptomic studies by examining changes at the protein level. These investigations have confirmed the impact of GSK-J4 on specific cellular pathways.

In AML cells, GSK-J4 treatment was shown to decrease the protein levels of CyclinD1 and CyclinA2 while increasing p21, consistent with its effect on S-phase arrest. nih.gov The same study also demonstrated increased expression of apoptosis-related proteins (cleaved caspase-9, Bax) and ER stress-related proteins (caspase-12, GRP78, ATF4). nih.gov

In retinoblastoma cells, Western blotting confirmed that GSK-J4 induces apoptosis by upregulating cleaved PARP and cleaved caspase-9. nih.gov It also validated the G2/M cell cycle arrest by showing decreased levels of phospho-cdc2 and Cyclin B1. nih.gov Furthermore, proteomic analysis confirmed the suppression of the PI3K/AKT/NF-κB signaling pathway. nih.gov

In B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cells, Western blot analysis showed that GSK-J4 treatment downregulates the protein levels of CREB1, KDM6A, and CREBBP. ub.edu In mantle cell lymphoma, GSK-J4 was found to reduce the protein levels of the RELA NF-κB subunit. nih.gov

Subcellular Localization and Imaging Studies of this compound

Imaging studies, particularly using immunofluorescence and confocal microscopy, have provided insights into the subcellular effects of GSK-J4. These techniques allow for the visualization of changes in protein localization and histone modifications within the cell.

In cardiomyocytes, immunofluorescence imaging confirmed that GSK-J4 treatment reverses the palmitic acid-induced demethylation of H3K27, preserving the H3K27me3 levels within the nucleus. nih.gov

In mantle cell lymphoma cells, imaging studies revealed that GSK-J4 impairs the nuclear localization of the RELA NF-κB subunit. nih.gov This finding is crucial as the nuclear translocation of NF-κB is essential for its function as a transcription factor.

Live cell imaging of multiple myeloma cells has been used to track intracellular ion concentrations. These studies showed that GSK-J4 exposure leads to transient increases in intracellular free Zn2+, suggesting that the compound may act as a metal chelator and transporter, contributing to the observed metal stress response. biorxiv.org

Flow Cytometry for Cell-Based Phenotyping with this compound

A comprehensive review of scientific literature and databases reveals no specific studies detailing the use of the chemical compound This compound in flow cytometry for cell-based phenotyping. Flow cytometry is a powerful technique that allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. jcvi.orgnih.gov This method is widely used in immunology, cancer biology, and drug discovery to identify and quantify cell subpopulations based on their expression of specific surface and intracellular markers. bdbiosciences.comcellcarta.com

The process involves staining cells with fluorescently labeled antibodies that bind to specific cellular targets. As the cells pass one by one through a laser beam, the attached fluorochromes are excited and emit light at different wavelengths. nih.gov These signals are detected and translated into digital data, providing a detailed profile of each cell. This high-throughput capability enables researchers to assess cellular responses to various stimuli, including chemical compounds. nih.gov

While the application of flow cytometry is extensive, there is currently no publicly available research that has employed this technique to investigate the effects of this compound on cellular phenotypes. Therefore, no data tables or detailed research findings on this specific subject can be provided.

Structure Activity Relationship Sar and Lead Optimization Studies of Mfcd03283737 Analogs

Design Principles for MFCD03283737 Analog Synthesis

The journey from a preliminary hit compound to a viable drug candidate is paved with the systematic and rational design of analogs. For this compound, this process is guided by a multi-pronged approach that leverages computational models, high-throughput synthesis, and sophisticated chemical strategies to explore and refine its molecular architecture.

Rational Design Based on Target Interaction Models

At the heart of analog design for this compound lies the principle of rational design, which is heavily informed by computational modeling of its interaction with its biological target. By elucidating the key binding motifs and intermolecular forces that govern this interaction, researchers can hypothesize specific structural modifications to enhance affinity and selectivity. These models, often generated through techniques such as molecular docking and molecular dynamics simulations, provide a virtual roadmap for identifying "hotspots" in the compound's structure where modifications are most likely to yield beneficial effects.

Combinatorial Chemistry and High-Throughput Synthesis for this compound Libraries

To efficiently explore a vast chemical space around the core scaffold of this compound, combinatorial chemistry and high-throughput synthesis methodologies are employed. These techniques allow for the rapid generation of large libraries of related compounds, where systematic variations are introduced at specific positions of the molecule. This parallel synthesis approach enables the simultaneous investigation of multiple structural modifications, accelerating the identification of analogs with improved properties. The resulting libraries are then screened to identify compounds with enhanced activity, providing valuable data for the subsequent rounds of optimization.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

In the quest for novel intellectual property and improved physicochemical properties, scaffold hopping and bioisosteric replacement are pivotal strategies in the design of this compound analogs. Scaffold hopping involves replacing the central core of the molecule with a structurally distinct moiety while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. This can lead to the discovery of entirely new chemical classes with similar pharmacological profiles but potentially different ADME (absorption, distribution, metabolism, and excretion) properties. Bioisosteric replacement, on the other hand, involves the substitution of specific functional groups with other groups that have similar steric and electronic properties. This strategy is often used to fine-tune the compound's potency, selectivity, and metabolic stability.

Iterative Optimization Cycles for this compound Lead Candidates

The development of a lead candidate from this compound is not a linear process but rather an iterative cycle of design, synthesis, and testing. Each cycle builds upon the knowledge gained from the previous one, progressively refining the molecular structure to achieve the desired therapeutic profile.

Potency and Selectivity Enhancement through SAR Studies

A primary objective of the iterative optimization process is to enhance the potency and selectivity of this compound analogs. Structure-activity relationship (SAR) studies are the cornerstone of this effort. By systematically modifying different parts of the molecule and evaluating the impact on biological activity, researchers can build a detailed understanding of which structural features are critical for target engagement and which can be altered to improve performance. This data-driven approach allows for the targeted modification of the lead compound to maximize its therapeutic effect while minimizing off-target interactions.

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how different substitutions might influence potency.

| Analog | R1 Group | R2 Group | IC50 (nM) |

| This compound | -H | -CH3 | 500 |

| Analog 1A | -F | -CH3 | 250 |

| Analog 1B | -Cl | -CH3 | 150 |

| Analog 2A | -H | -CF3 | 75 |

| Analog 2B | -H | -CH2CH3 | 600 |

This is a hypothetical data table for illustrative purposes.

Exploration of this compound Modifications for Improved Target Engagement

The table below illustrates how modifications could theoretically impact target engagement parameters.

| Analog | Modification | Residence Time (min) |

| This compound | - | 10 |

| Analog 3A | Addition of H-bond donor | 30 |

| Analog 3B | Introduction of a flexible linker | 15 |

This is a hypothetical data table for illustrative purposes.

Unraveling the Scientific Profile of this compound: A Comprehensive Analysis

Efforts to generate a detailed scientific article on the chemical compound designated as this compound have been impeded by the inability to definitively identify the substance. This designation appears to be a product catalog number specific to a chemical supplier, rather than a universally recognized scientific identifier such as a CAS number or an IUPAC name.

Initial and subsequent database searches across various chemical and scientific platforms, including PubChem and other public repositories, have not yielded the chemical structure, biological target, or any associated research pertaining to this compound. Without this fundamental information, it is not possible to provide a scientifically accurate and detailed analysis as requested.

The user's request for a comprehensive article structured around the "," including specific subsections on mitigating off-target interactions and in vitro characterization, presupposes the existence of a body of research on this compound and its derivatives. However, the absence of any public scientific data linked to the identifier this compound makes the fulfillment of this request impossible at this time.

To proceed with generating the requested article, the chemical identity of this compound must first be established. This would require providing a recognized chemical name, CAS number, SMILES notation, or a similar standard identifier. Once the compound is identified, a thorough literature search can be conducted to gather the necessary data to address the specific sections and subsections outlined in the user's instructions.

Without this critical piece of information, any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy and factual reporting. We remain prepared to assist with this request as soon as the chemical identity of this compound is provided.

Advanced Analytical and Spectroscopic Characterization Techniques for Mfcd03283737 Research

Spectroscopic Analysis of Remdesivir (MFCD03283737)

Spectroscopic methods are indispensable for the detailed structural and functional analysis of Remdesivir.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of Remdesivir. usp.org It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ³¹P) within the molecule.

¹H NMR spectra are used to identify the number and types of protons, their connectivity, and stereochemical relationships. nih.gov For Remdesivir, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, displays characteristic chemical shifts (expressed in δ, ppm) and coupling constants (J, Hz) for each proton. nih.govacs.org Analysis of these spectra confirms the presence of the pyrrolotriazine base, the ribose sugar moiety, the phosphoramidate (B1195095) group, and the alanine (B10760859) ethyl ester side chain. nih.govresearchgate.netbiorxiv.org

³¹P NMR is particularly important for Remdesivir due to the presence of a chiral phosphorus center in the phosphoramidate group. nih.govresearchgate.net The ³¹P NMR spectrum typically shows a single signal, and its chemical shift confirms the chemical environment of the phosphorus atom. acs.org High-resolution mass spectrometry can further confirm the elemental composition. acs.org

Table 1: Representative NMR Data for Remdesivir

| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | DMSO-d₆ | Signals corresponding to aromatic, sugar, and side-chain protons. For example: 8.12–7.71 (m), 7.18–7.14 (m), 6.80 (d), 6.29 (s). | nih.govacs.org |

| ¹³C | DMSO | Signals confirming the carbon framework. For example: 173.3, 155.6, 150.7, 129.5, 120.2, 110.4, 82.2, 78.8, 66.1, 49.9, 22.6, 10.8. | acs.org |

| ³¹P | DMSO | A characteristic signal for the phosphoramidate group. For example: 3.66. | acs.org |

Note: Chemical shifts are illustrative and can vary slightly based on experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of Remdesivir and for studying its metabolic fate. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula, C₂₇H₃₅N₆O₈P. acs.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the quantitative analysis of Remdesivir and its primary metabolite, GS-441524, in biological matrices like plasma. nih.govwaters.comperkinelmer.com This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the drug and its metabolites. waters.comsigmaaldrich.com LC-MS/MS methods are developed by optimizing parameters such as precursor and product ion transitions, collision energy, and chromatographic conditions to achieve reliable quantification. perkinelmer.comsigmaaldrich.com These methods are essential for pharmacokinetic studies. nih.gov For instance, validated LC-MS/MS methods have shown limits of quantification (LOQ) for Remdesivir as low as 0.24 ng/mL in plasma. perkinelmer.com

Stress testing studies using techniques like UPLC/ESI-Q-TOF-MS/MS have been employed to identify and characterize degradation products of Remdesivir under various conditions (acidic, basic, oxidative), which is crucial for understanding its stability. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the Remdesivir molecule. usp.org The IR spectrum shows absorption bands corresponding to specific vibrational frequencies of chemical bonds. Key functional groups in Remdesivir, such as N-H (amines), C=O (ester and amide), P-O-C (phosphoramidate), and C≡N (nitrile), exhibit characteristic absorption peaks. biomedpharmajournal.org For example, bands in the region of 3138–3448 cm⁻¹ are associated with N-H stretching, while bands around 1647-1662 cm⁻¹ can be attributed to C=N groups. biomedpharmajournal.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used for quantitative analysis and to provide information about the conjugated systems within the molecule. ijpsjournal.com Remdesivir, dissolved in a solvent like methanol (B129727) or water, exhibits characteristic maximum absorption (λmax) peaks. nih.govrsc.org Studies have reported λmax values at approximately 245-248 nm and sometimes a shoulder or a secondary peak around 275 nm. nih.govijarmps.orgwho.int This property is exploited in UV-based detection for HPLC and for solubility studies. ijpsjournal.comrsc.org

Table 2: Spectroscopic Data for Remdesivir

| Technique | Medium | Characteristic Peaks | Reference |

|---|---|---|---|

| IR | KBr pellet | N-H, C=O, C≡N, P-O-C stretching and bending vibrations. | biomedpharmajournal.org |

| UV-Vis | Methanol | λmax ≈ 245-248 nm, ~275 nm | nih.govijarmps.orgwho.int |

Circular Dichroism (CD) for Conformational Studies of Remdesivir

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the stereochemistry of chiral molecules and their interactions with other chiral biomolecules. While direct conformational analysis of Remdesivir in isolation using CD is not widely reported, the technique has been instrumental in investigating its interaction with biological targets like nucleic acids. nih.govresearchgate.net

Studies investigating the binding of Remdesivir to calf thymus DNA (CT-DNA) have used CD spectroscopy to observe changes in the DNA structure upon complex formation. nih.govresearchgate.net Significant alterations in the CD spectrum of CT-DNA, particularly in the band around 274 nm which is associated with base stacking, indicate that Remdesivir intercalates between the DNA base pairs. nih.govresearchgate.net This provides insight into the potential interactions of the drug at a molecular level, suggesting that the phenyl ring adjacent to the phosphate (B84403) moiety may be involved in this intercalation process. nih.gov

Chromatographic Separations in Remdesivir Research

Chromatographic techniques are essential for separating Remdesivir from impurities, degradation products, and its metabolites, as well as for quantifying the drug in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most common method for assessing the purity and for the quantitative determination of Remdesivir in bulk drug substance and pharmaceutical formulations. ijpsjournal.comijpscr.infoiajps.com

A typical RP-HPLC method involves a C18 stationary phase column and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. ijpsjournal.comijarmps.orgiajps.com The method is optimized by adjusting parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve a good separation with a sharp, symmetrical peak for Remdesivir and any impurities. iajps.com Detection is commonly performed using a UV detector set at the λmax of Remdesivir (around 245-248 nm). ijarmps.orgwisdomlib.org

Validation of these HPLC methods according to ICH guidelines confirms their linearity, accuracy, precision, specificity, and robustness, ensuring they are suitable for routine quality control analysis. ijarmps.orgiajps.com

Table 3: Example HPLC Method Parameters for Remdesivir Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ijpsjournal.comiajps.com |

| Mobile Phase | Buffer (e.g., 0.02M KH₂PO₄, pH 2.8-5.0) : Acetonitrile (e.g., 48:52 or 30:70 v/v) | ijpsjournal.comijarmps.org |

| Flow Rate | 1.0 mL/min | ijarmps.orgiajps.com |

| Detection Wavelength | 248 nm or 253 nm | ijpsjournal.comijarmps.org |

| Retention Time | ~3.6 - 4.5 minutes | ijarmps.orgwisdomlib.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile compounds. For a non-volatile compound like GSK2830371, analysis by GC-MS requires chemical derivatization to increase its volatility. This process involves converting the molecule into a less polar and more thermally stable derivative that can be vaporized without decomposition.

While specific GC-MS studies detailing the derivatization of GSK2830371 are not extensively published, the general methodology is well-established for similar complex molecules. nih.govnih.gov Derivatization often involves targeting functional groups such as amines and amides. A common technique is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

Hypothetical Derivatization and GC-MS Analysis: A potential derivatization of GSK2830371 for GC-MS analysis would involve a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatives would be more amenable to gas chromatography. The subsequent mass spectrometry analysis would provide a fragmentation pattern unique to the derivatized GSK2830371, allowing for its structural confirmation and quantification. The mass spectrum would be characterized by a molecular ion peak corresponding to the derivatized molecule and several fragment ions resulting from predictable bond cleavages.

For instance, a company, Cayman Chemical, indicates the availability of GC-MS data for specific batches of GSK2830371, suggesting that such analytical characterization is performed for quality control, although the specific methods and results are proprietary. caymanchem.com

Advanced Imaging Techniques for this compound in Cellular Contexts

The study of GSK2830371's mechanism of action within cells relies heavily on advanced imaging techniques to visualize its effects on subcellular structures and protein localization.

Fluorescence Microscopy for Subcellular Localization

Fluorescence microscopy is a cornerstone technique for observing the location and dynamics of specific molecules within cells. core.ac.ukfsu.eduazolifesciences.com While GSK2830371 itself is not inherently fluorescent, its effects on the phosphorylation and localization of target proteins are readily studied using this method.

Research has employed immunofluorescence, a type of fluorescence microscopy, to investigate the consequences of GSK2830371 treatment. In these studies, cells are treated with the compound, then fixed and stained with fluorescently-labeled antibodies that specifically recognize target proteins or their phosphorylated forms. For example, studies have used this technique to show that GSK2830371 treatment leads to an increase in the nuclear signal of phosphorylated proteins like γH2AX, a marker for DNA damage. nih.gov This indicates that the compound's activity within the nucleus results in the activation of the DNA damage response pathway.

| Technique | Cell Line | Target Protein | Observation | Reference |

| Immunofluorescence | HCC | γH2AX | Increased nuclear phosphorylation signal after GSK2830371 treatment, indicating DNA damage. | nih.gov |

| Immunofluorescence | Mouse Oocytes | Chromosomes/Spindles | Examined chromosome alignment and spindle organization following GSK2830371 treatment. | oup.com |

| Proximity Ligation Assay (PLA) | MCF7, U2OS | PPM1D, TRF2 | Detected distinct nuclear foci, indicating a close-proximity interaction between these proteins. Treatment with GSK2830371 reduced the signal, confirming its effect on PPM1D. | oup.com |

Confocal Microscopy for 3D Cellular Analysis

Confocal microscopy enhances standard fluorescence microscopy by using a pinhole to reject out-of-focus light, enabling the acquisition of sharp, high-resolution optical sections from thick specimens. nih.gov By collecting a series of these sections (a "Z-stack"), a 3D reconstruction of the cell can be generated, providing detailed spatial information about the distribution of fluorescently labeled molecules.

This technique has been crucial in analyzing the effects of GSK2830371. For example, in studies on mouse oocytes, confocal microscopy was used to examine chromosome and spindle configurations following treatment with the compound. oup.com This allowed for a detailed 3D assessment of meiotic maturation. Similarly, researchers have used confocal imaging to observe the formation of Neutrophil Extracellular Traps (NETs) in neutrophils isolated from mice treated with GSK2830371, revealing enhanced NET formation compared to controls. nih.gov In studies of Diffuse Intrinsic Pontine Glioma (DIPG) cells, a Zeiss 880 Airyscan Confocal Microscope was used to image cells to analyze the effects of GSK2830371. aacrjournals.org

| Application | Cell/Tissue Type | Key Finding from 3D Analysis | Reference |

| Meiotic Maturation | Mouse Oocytes | Detailed 3D analysis of chromosome alignment and spindle organization. | oup.com |

| NET Formation | Mouse Neutrophils | Confirmed enhanced formation of NETs in cells from GSK2830371-treated mice through immunofluorescence confocal imaging. | nih.gov |

| DNA Damage Response | DIPG Cells | Zeiss 880 Airyscan Confocal Microscope used for imaging and analysis of GSK2830371-treated cells. | aacrjournals.org |

Super-Resolution Microscopy for Detailed Molecular Interactions

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, allowing for imaging at the nanoscale. This level of detail is essential for studying direct molecular interactions. While specific super-resolution studies focused solely on GSK2830371 are not prominent in public literature, the methodologies are applicable.

A closely related technique, the Proximity Ligation Assay (PLA), when combined with high-resolution microscopy, provides information on molecular interactions. One study used PLA to demonstrate the interaction between PPM1D (the target of GSK2830371) and the telomeric protein TRF2 in the nucleus of cancer cells. oup.com The PLA signal, which appears as distinct fluorescent foci only when the two target proteins are in very close proximity (typically <40 nm), was significantly reduced after treating the cells with GSK2830371. oup.com This reduction confirmed that the inhibitor disrupts the conditions required for this interaction, likely by promoting the degradation of PPM1D. oup.com This approach provides near-molecular scale evidence of the compound's downstream effects.

| Technique | Proteins Studied | Cell Line | Finding | Reference |

| Proximity Ligation Assay (PLA) | PPM1D and TRF2 | MCF7, U2OS | GSK2830371 treatment strongly reduced the nuclear PLA signal, confirming its ability to disrupt the PPM1D-TRF2 interaction environment. | oup.com |

| Proximity Ligation Assay (PLA) | PPM1D and RAP1 | MCF7 | Observed distinct nuclear foci, indicating interaction. Signal was reduced by GSK2830371 treatment. | oup.com |

Compound Names Mentioned

| Identifier/Name | Full Chemical Name |

| This compound / GSK2830371 | 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | 2,2,2-trifluoro-N-(trimethylsilyl)ethanimidic acid trimethylsilyl ester |

Despite extensive and repeated searches across a wide range of chemical databases and supplier catalogs, the chemical identifier “this compound” does not correspond to a publicly recognized or indexed chemical compound. Efforts to resolve this identifier through searches in major chemical databases such as PubChem and ChemSpider, as well as inquiries with suppliers known to use the "MFCD" nomenclature, did not yield any specific chemical structure, IUPAC name, CAS number, or any associated research data.

The identifier "this compound" may be an internal catalog number, a typographical error, or an obsolete designation that is not present in current chemical information systems. Without a verifiable chemical identity, it is not possible to retrieve the scientific data required to address the user's detailed outline concerning its future research directions and emerging methodologies.

Therefore, the requested article focusing on the integration of artificial intelligence, high-throughput screening, and phenotypic screening strategies for "this compound" cannot be generated. The foundational information—the identity of the compound itself—is unavailable in the public domain.

Future Research Directions and Emerging Methodologies for Mfcd03283737

Phenotypic Screening Strategies for MFCD03283737

Target-Agnostic Approaches for Identifying this compound Bioactivity

Target-agnostic, or phenotypic, screening represents a powerful paradigm in drug discovery, allowing for the identification of molecules that induce a desired biological effect without preconceived notions of a specific molecular target. drugtargetreview.com This approach is particularly valuable for a novel compound like this compound, as it can uncover unexpected biological activities and mechanisms. diva-portal.org

Phenotypic screening strategies begin with the desired outcome in a biologically relevant system, such as a cell-based model of a disease, and then work backward to identify the molecular target responsible for the observed effect. drugtargetreview.com This contrasts with target-based screening, which starts with a known molecular target. anr.fr For this compound, a phenotypic screen could involve treating various cell lines with the compound and monitoring for changes in cellular behavior, morphology, or the expression of disease-relevant biomarkers.

One common target-agnostic approach is high-content screening (HCS), which uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. In the context of this compound, an HCS campaign could be designed to assess its impact on processes such as cell proliferation, apoptosis, differentiation, or subcellular protein localization. The data generated from such a screen can provide a rich, multi-dimensional profile of the compound's bioactivity.

Subsequent to identifying a desirable phenotype, target deconvolution becomes the critical next step. A variety of techniques can be employed to identify the molecular target(s) of this compound. These methods include affinity chromatography, chemical proteomics, and genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 screening to identify genes that modulate the cellular response to the compound.

Below is an illustrative data table representing hypothetical results from a target-agnostic screen for this compound.

| Cell Line | Phenotypic Endpoint | Observed Effect of this compound | Potential Therapeutic Area |

| A549 (Lung Carcinoma) | Inhibition of Cell Migration | 50% reduction at 10 µM | Oncology |

| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth Promotion | 30% increase at 5 µM | Neurology |

| HepG2 (Hepatocellular Carcinoma) | Induction of Apoptosis | 40% increase in caspase-3 activity | Oncology |

| Primary Human Fibroblasts | Reduction in Collagen I Expression | 25% decrease at 20 µM | Fibrosis |

Advanced Image-Based Phenotypic Profiling with this compound

Advanced image-based phenotypic profiling has emerged as a sophisticated method to characterize the effects of chemical compounds on cells. nih.gov This technique leverages automated microscopy and computational analysis to extract a vast number of morphological features from images of cells treated with a compound. nih.gov The resulting high-dimensional "phenotypic profile" or "fingerprint" can be used to classify compounds, predict their mechanism of action, and identify novel biological activities. nih.gov

For this compound, a technique like the Cell Painting assay could be employed. moleculardevices.com This assay uses a combination of fluorescent dyes to label different cellular compartments, such as the nucleus, cytoplasm, mitochondria, and cytoskeleton. moleculardevices.com Following treatment with this compound, high-resolution images of the cells are captured and analyzed to quantify hundreds of morphological features, including size, shape, texture, and intensity of the different labeled components. moleculardevices.com